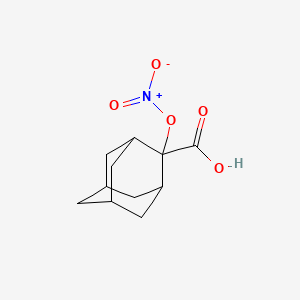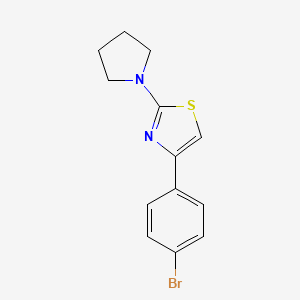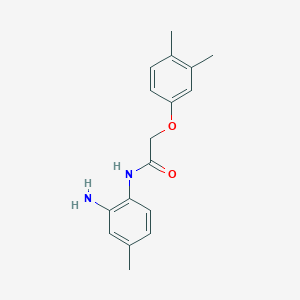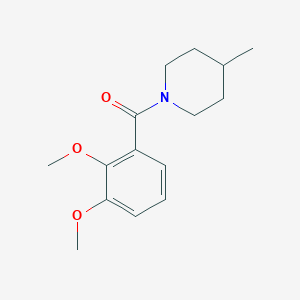![molecular formula C14H11N3OS B5857774 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide, also known as CPDT-NIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide is still under investigation. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been shown to possess antioxidant activity and may help to protect cells from oxidative damage. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide for lab experiments is its relatively low toxicity compared to other anticancer drugs. This makes it a promising candidate for further investigation as a potential anticancer agent. However, one of the limitations of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide. One area of interest is the development of more efficient synthesis methods that can produce N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide in larger quantities. Another area of research involves investigating the potential use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide can be synthesized through a multistep process involving the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with nicotinic acid. The resulting product is then subjected to various purification steps to obtain N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide in its pure form.
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and pancreatic cancer cells. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-7-11-10-4-1-5-12(10)19-14(11)17-13(18)9-3-2-6-16-8-9/h2-3,6,8H,1,4-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUVWKMXDUSPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)

![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)

![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
